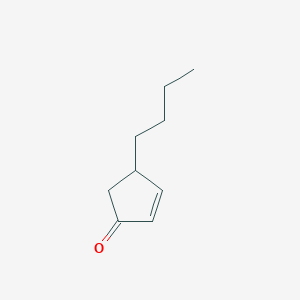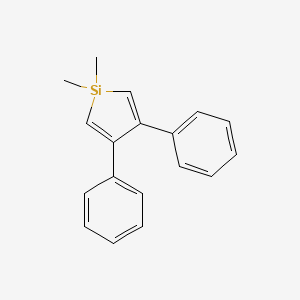
1,1-Dimethyl-3,4-diphenyl-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,4-diphenyl-1H-silole is a silicon-containing heterocyclic compound known for its unique electronic and photophysical properties. Siloles, including this compound, have garnered significant attention due to their high electron affinities, electron mobilities, and unusual luminescence characteristics . These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodimethylsilane with phenylacetylene derivatives in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silole hydrides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: Silole oxides.
Reduction: Silole hydrides.
Substitution: Various substituted siloles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3,4-diphenyl-1H-silole has a wide range of scientific research applications, including:
Wirkmechanismus
The unique properties of 1,1-Dimethyl-3,4-diphenyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety . This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) and contributes to the compound’s high electron affinity and unusual luminescence characteristics. The molecular targets and pathways involved in its applications vary depending on the specific use, such as interaction with biological molecules in imaging or electron transport in optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
- Hexaphenylsilole
Comparison: 1,1-Dimethyl-3,4-diphenyl-1H-silole is unique due to its specific substitution pattern, which influences its electronic and photophysical properties. Compared to 1,1-Dimethyl-2,3,4,5-tetraphenylsilole, it exhibits different luminescence characteristics and electron affinities . The presence of different substituents on the silole ring can lead to variations in absorption and emission maxima, luminescence quantum yields, and oxidation potentials .
Eigenschaften
CAS-Nummer |
55227-55-9 |
|---|---|
Molekularformel |
C18H18Si |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C18H18Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
MVNVMCKXRSSBIA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


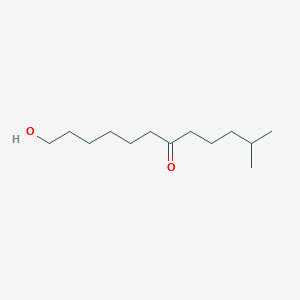
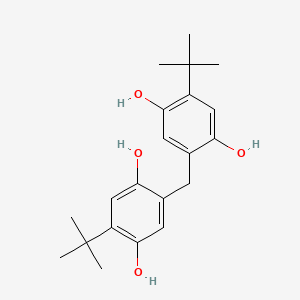
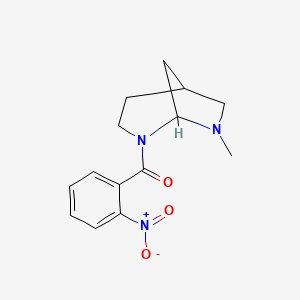
![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
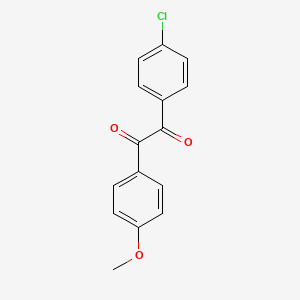
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
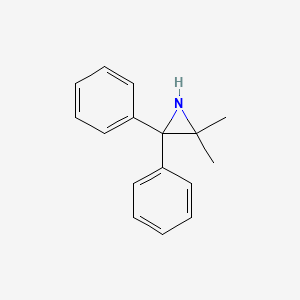
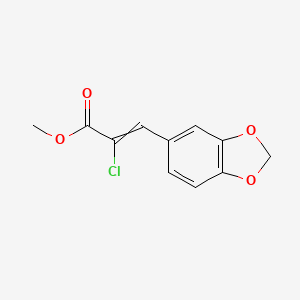
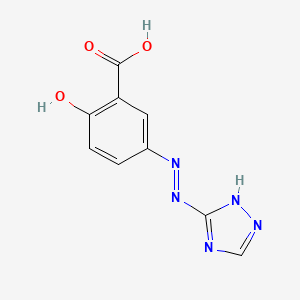
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
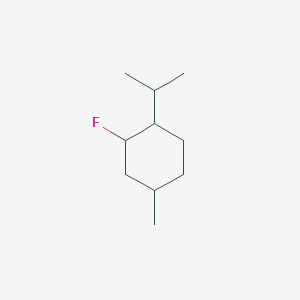
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
